5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with amino and nitrile groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a nitrile-containing compound.
Substitution Reactions: The amino groups are introduced through nucleophilic substitution reactions. For instance, 2-chloropyrazine can be reacted with an amine to form the desired amino-substituted pyrazine.
Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in
Properties
Molecular Formula |
C13H16N8 |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
5-[[5-amino-4-(3-aminopropylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H16N8/c14-2-1-3-17-11-4-12(20-7-10(11)16)21-13-8-18-9(5-15)6-19-13/h4,6-8H,1-3,14,16H2,(H2,17,19,20,21) |
InChI Key |
DRSNLIAXOITDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1NC2=NC=C(N=C2)C#N)N)NCCCN |
Origin of Product |
United States |
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